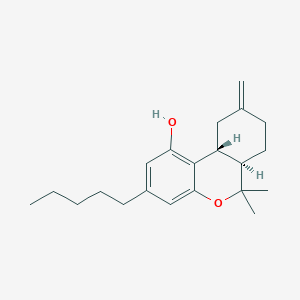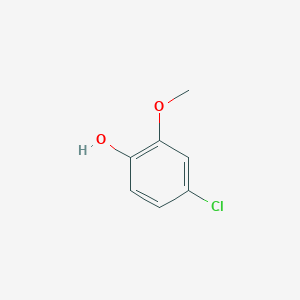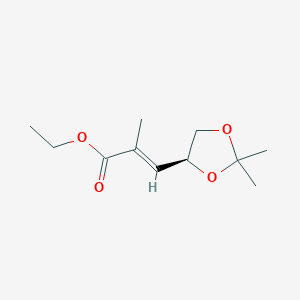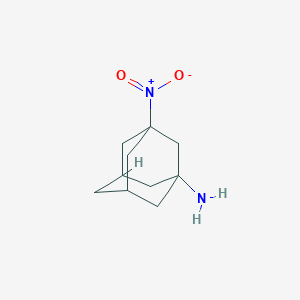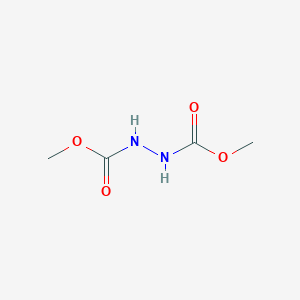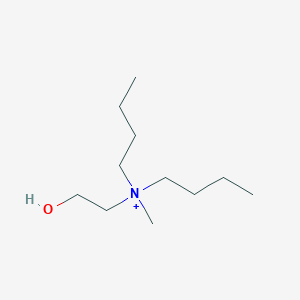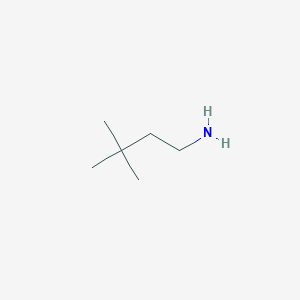
3,3-Dimetilbutilamina
Descripción general
Descripción
3,3-Dimethylbutylamine is an organic compound with the molecular formula C₆H₁₅NThis compound is a clear, colorless to slightly yellow liquid at room temperature and is characterized by its amine functional group attached to a butyl chain with two methyl groups at the third carbon position .
Aplicaciones Científicas De Investigación
3,3-Dimethylbutylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, especially in the synthesis of amine-based drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
3,3-Dimethylbutylamine (DMBA) is a compound with the molecular formula C6H15N The primary targets of DMBA are not well-documented in the literature
Mode of Action
It is known that dmba is an aliphatic amine , which suggests that it may interact with biological targets through mechanisms common to other amines These could include acting as a base, forming hydrogen bonds, or undergoing various reactions with other molecules
Biochemical Pathways
The specific biochemical pathways affected by DMBA are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, where the product of one reaction acts as the substrate for the next Without specific information on DMBA’s targets and mode of action, it is challenging to predict the exact pathways it might affect
Pharmacokinetics
For instance, DMBA is a small molecule with a molecular weight of 101.19 , which suggests it may be readily absorbed and distributed in the body. Its boiling point is 114-116°C , and it has a density of 0.752 g/mL at 25°C , which may influence its distribution and excretion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethyl-1-butene with ammonia in the presence of a catalyst. This process typically requires elevated temperatures and pressures to facilitate the reaction .
Industrial Production Methods: In industrial settings, 3,3-Dimethylbutylamine is often produced through the catalytic hydrogenation of 3,3-dimethylbutanenitrile. This method involves the use of hydrogen gas and a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethylbutylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagent used.
Comparación Con Compuestos Similares
- 1,3-Dimethylbutylamine
- 2-Amino-3,3-dimethylbutane
- tert-Butylamine
- tert-Amylamine
Comparison: 3,3-Dimethylbutylamine is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to 1,3-Dimethylbutylamine, it has a different position of the amine group, leading to variations in chemical behavior. Similarly, tert-Butylamine and tert-Amylamine have different alkyl group arrangements, affecting their physical and chemical properties .
Propiedades
IUPAC Name |
3,3-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-6(2,3)4-5-7/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWHFPWZAPOYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075091 | |
| Record name | 3,3-Dimethylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15673-00-4, 3850-30-4 | |
| Record name | 3,3-Dimethylbutylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15673-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanamine, 3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003850304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYLBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PBD4W6TDT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the interaction between 3,3-Dimethylbutylamine and β-cyclodextrin?
A1: Research has shown that 3,3-Dimethylbutylamine forms a 1:1 inclusion complex with β-cyclodextrin (β-CD). [] This means a single molecule of 3,3-Dimethylbutylamine becomes trapped within the cavity of a single β-CD molecule. Interestingly, these inclusion complexes further associate to form dimers. [] Within the dimer, the 3,3-Dimethylbutylamine molecule is oriented with its polar amine group pointing towards the secondary hydroxyl groups of the β-CD, forming a hydrogen bond with a water molecule located within the dimer. []
Q2: How does the molecular structure of 3,3-Dimethylbutylamine influence its role in soot formation?
A2: Studies employing Reactive Molecular Dynamics (ReaxFF) simulations and Quantum Mechanical (QM) calculations have investigated the sooting tendencies of various hexylamine isomers, including 3,3-Dimethylbutylamine. [] These studies revealed that during combustion, 3,3-Dimethylbutylamine primarily decomposes into C4H8, which acts as a key precursor for soot formation. [] The specific branching in the 3,3-Dimethylbutylamine structure appears to favor this decomposition pathway compared to other isomers, influencing its overall sooting tendency. []
Q3: Are there analytical techniques available to study the inclusion complex of 3,3-Dimethylbutylamine and β-cyclodextrin?
A3: Yes, single-crystal X-ray analysis has been successfully employed to determine the crystal structure of the 1:1 inclusion complex formed between 3,3-Dimethylbutylamine and β-cyclodextrin. [] This technique provides detailed information about the arrangement of molecules within the crystal lattice, offering insights into the nature of the interaction between 3,3-Dimethylbutylamine and β-cyclodextrin. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


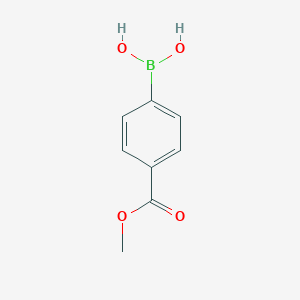
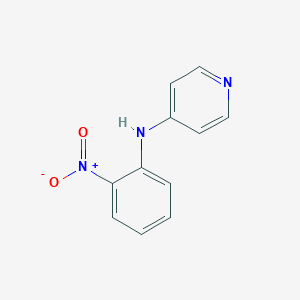
![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)

